6-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the chromene moiety and subsequent functionalization to achieve the final product. Common reagents used in these reactions include ethyl acetoacetate, 2-aminothiophenol, and various catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzothiazole or chromene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide
Uniqueness
Compared to similar compounds, 6-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide exhibits unique structural features and potential biological activities. Its combination of benzothiazole and chromene moieties may contribute to its distinct properties and applications in scientific research.
Properties
Molecular Formula |
C20H16N2O4S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H16N2O4S/c1-3-11-4-7-16-13(8-11)15(23)10-17(26-16)19(24)22-20-21-14-6-5-12(25-2)9-18(14)27-20/h4-10H,3H2,1-2H3,(H,21,22,24) |
InChI Key |
WCBGJEAQLVXHIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
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